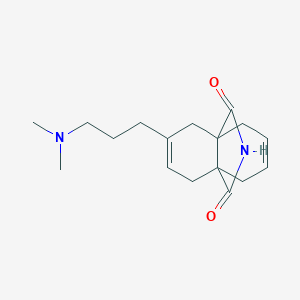
Diphenylglyoxal bis(guanylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylglyoxal bis(guanylhydrazone) (DPGB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPGB is a guanylhydrazone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
科学的研究の応用
Diphenylglyoxal bis(guanylhydrazone) has a range of potential applications in scientific research, particularly in the fields of cancer biology and infectious diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. Diphenylglyoxal bis(guanylhydrazone) has also been studied for its potential as an antiviral agent, with promising results against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
作用機序
The mechanism of action of Diphenylglyoxal bis(guanylhydrazone) is complex and not fully understood. It is thought to act by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and inhibition of ODC leads to a decrease in polyamine levels and ultimately cell death.
Biochemical and Physiological Effects
Diphenylglyoxal bis(guanylhydrazone) has a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and inhibition of DNA synthesis. It has also been shown to modulate the immune response, with potential applications in the treatment of infectious diseases.
実験室実験の利点と制限
Diphenylglyoxal bis(guanylhydrazone) has several advantages as a tool for scientific research, including its ability to selectively inhibit ODC activity and its potential as an antiviral agent. However, it also has limitations, including its toxicity at high concentrations and its potential to interfere with other cellular processes.
将来の方向性
There are several potential future directions for research on Diphenylglyoxal bis(guanylhydrazone). One area of interest is the development of Diphenylglyoxal bis(guanylhydrazone) analogs with improved efficacy and reduced toxicity. Another potential direction is the study of Diphenylglyoxal bis(guanylhydrazone) in combination with other drugs or therapies, with the goal of enhancing its antitumor or antiviral activity. Finally, further research is needed to fully understand the mechanism of action of Diphenylglyoxal bis(guanylhydrazone) and its potential applications in various fields of scientific research.
Conclusion
Diphenylglyoxal bis(guanylhydrazone) is a promising compound with a range of potential applications in scientific research. Its ability to selectively inhibit ODC activity and its potential as an antiviral agent make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore its potential future directions.
合成法
Diphenylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of diphenylglyoxal with guanylhydrazine. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
CAS番号 |
16098-69-4 |
|---|---|
分子式 |
C32H56O8Sn |
分子量 |
322.37 g/mol |
IUPAC名 |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine |
InChI |
InChI=1S/C16H18N8/c17-15(18)23-21-13(11-7-3-1-4-8-11)14(22-24-16(19)20)12-9-5-2-6-10-12/h1-10H,(H4,17,18,23)(H4,19,20,24)/b21-13+,22-14+ |
InChIキー |
KGXUDKVLMOAEII-JFMUQQRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
同義語 |
diphenylglyoxal bis(guanylhydrazone) DPGBG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)








![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)